molecular formula C15H11F3O3 B3155022 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid CAS No. 790695-23-7

4-(benzyloxy)-2-(trifluoromethyl)benzoic acid

Cat. No.: B3155022
CAS No.: 790695-23-7
M. Wt: 296.24 g/mol
InChI Key: QCAFZNKCCQBFSN-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(trifluoromethyl)benzoic acid is an organic compound that features both a benzyloxy group and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-hydroxy-2-(trifluoromethyl)benzoic acid.

    Benzyloxy Group Introduction: The hydroxyl group of the starting material is then converted to a benzyloxy group through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The benzyloxy group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group, and the trifluoromethyl group can participate in reduction reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are typical.

Major Products

    Substitution: Products with different substituents replacing the benzyloxy group.

    Oxidation: Products with carbonyl groups replacing the benzyloxy group.

    Reduction: Products with reduced trifluoromethyl groups.

Scientific Research Applications

4-(Benzyloxy)-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electron-withdrawing capacity. The benzyloxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzoic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    4-(Trifluoromethyl)benzoic acid: Lacks the benzyloxy group, affecting its chemical behavior and applications.

    4-(Methoxy)-2-(trifluoromethyl)benzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group, leading to variations in reactivity and stability.

Uniqueness

4-(Benzyloxy)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which impart distinct electronic and steric effects

Properties

IUPAC Name

4-phenylmethoxy-2-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)13-8-11(6-7-12(13)14(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAFZNKCCQBFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 5.2 g portion of 60% sodium hydride oil dispersion was suspended in 50 ml of DMF, and 6.73 ml of benzyl alcohol was added thereto under ice-cooling. After warming up to room temperature, 12.3 g of 4-fluoro-2-trifluoromethylbenzoic acid was added thereto and stirred at room temperature for 6 hours. A 1 M hydrochloric acid aqueous solution was added to the reaction mixture, and the thus precipitated crystals were collected by filtration to obtain 16.39 g of 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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